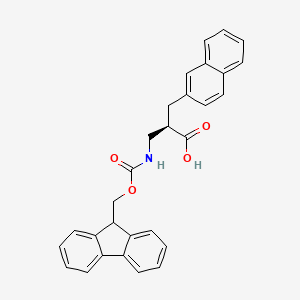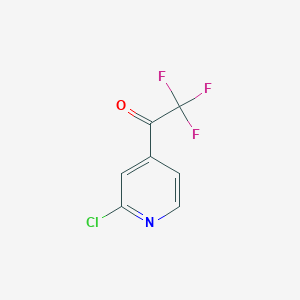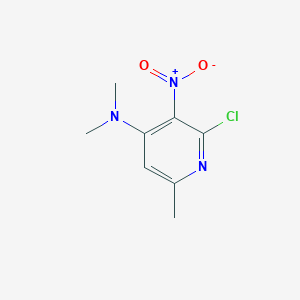
3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoroacetyl pyridine compounds are a class of organic compounds that contain a pyridine ring with a trifluoroacetyl group attached . They are used as intermediates in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of trifluoroacetyl pyridine compounds often involves the use of fluoroarenes, which mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones . The fluoroarene activates the acid group and generates the trifluoromethyl anion in situ .Molecular Structure Analysis
The molecular structure of trifluoroacetyl pyridine compounds typically includes a pyridine ring with a trifluoroacetyl group attached . The trifluoroacetyl group consists of a carbonyl group (C=O) bonded to a trifluoromethyl group (CF3).Chemical Reactions Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoroacetyl pyridine compounds would depend on their specific structure. Generally, these compounds would be expected to have the properties common to organic compounds, such as being soluble in organic solvents .科学的研究の応用
Hetero-Diels-Alder Reaction and Pyridine Synthesis
3-(Trifluoroacetyl)chromones, closely related to 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, undergo heterodiene cycloaddition with cyclic enol ethers under mild conditions, leading to the synthesis of novel fused pyrans. These pyrans can be converted into functionalized pyridines, indicating the potential use of 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine in synthesizing complex heterocyclic structures (Sosnovskikh, Irgashev, Khalymbadzha, & Slepukhin, 2007).
Building Block for Heterocycles
6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a derivative of 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, is a versatile intermediate for synthesizing trifluoromethylated N-heterocycles. This highlights the role of 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine derivatives in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Crystal Structure and Hydrogen Bonding
The study of the crystal structure and hydrogen bonding of compounds related to 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine reveals intricate details about their molecular arrangement. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate showcases a water-bridged hydrogen-bonding network, contributing to our understanding of the solid-state behavior of such compounds (Ye & Tanski, 2020).
Spectroscopic Characterization and Reactivity
Spectroscopic studies of 5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, have been conducted to understand its structural and electronic properties. Such studies are essential for designing materials with specific optical, electronic, or reactivity characteristics (Vural & Kara, 2017).
Synthetic Methodologies
Innovative synthetic methodologies involving 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine derivatives have been developed, such as the one-pot, metal-free synthesis of 3-CF3-1,3-oxazinopyridines. These methodologies enhance the efficiency and scope of synthetic organic chemistry, enabling the construction of complex molecules with diverse functionalities (Muzalevskiy, Sizova, Belyaeva, Trofimov, & Nenajdenko, 2019).
作用機序
Target of Action
Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can undergo various chemical reactions, such as trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
The trifluoromethyl group’s presence often contributes to the biological activity of pharmaceuticals, agrochemicals, and materials .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRHPJSLIVMOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)





![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)



![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)